![molecular formula C17H13ClN4O3 B3437057 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3437057.png)
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide
説明
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide, also known as BIBX1382, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors and has shown promising results in various scientific research applications.
作用機序
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the EGFR and prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. In addition, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide is its selectivity for the EGFR tyrosine kinase. This makes it a promising agent for cancer therapy, as it specifically targets cancer cells without affecting normal cells. However, one of the limitations of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide. Another direction is the investigation of the combination of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide with other chemotherapeutic agents to enhance its efficacy. Additionally, the use of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors, may also be a promising direction for future research.
科学的研究の応用
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer cells. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine.
特性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,2,4-triazol-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-3-2-12(22-9-19-20-10-22)8-13(14)17(23)21-11-1-4-15-16(7-11)25-6-5-24-15/h1-4,7-10H,5-6H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYQBGJSWKGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。